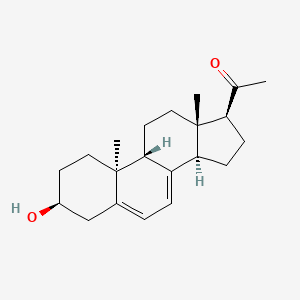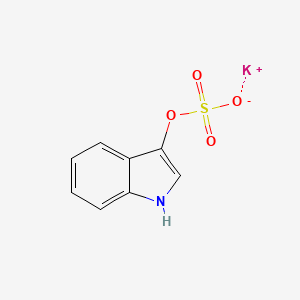
1-N-Ethylgaramine Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Ethylgaramine sulfate is a chemical compound primarily used as a reference standard in pharmaceutical applications. It belongs to the netilmicin family and is often utilized in laboratory tests as prescribed by the European Pharmacopoeia . This compound is known for its high purity and reliability in various analytical procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Ethylgaramine sulfate typically involves the ethylation of garamine, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and quality. The final product is subjected to rigorous quality control measures to meet the standards set by regulatory authorities .
Chemical Reactions Analysis
Types of Reactions: 1-N-Ethylgaramine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.
Scientific Research Applications
1-N-Ethylgaramine sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Utilized in pharmaceutical research to develop and test new drugs, particularly in the field of antibiotics.
Industry: Applied in quality control processes to ensure the purity and potency of pharmaceutical products.
Mechanism of Action
The mechanism of action of 1-N-Ethylgaramine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-N-Ethylgaramine sulfate can be compared with other compounds in the netilmicin family, such as:
Netilmicin sulfate: Another member of the netilmicin family, used as an antibiotic.
Gentamicin sulfate: A similar compound with broad-spectrum antibiotic properties.
Amikacin sulfate: Known for its effectiveness against resistant bacterial strains.
Uniqueness: this compound is unique due to its specific ethylation, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as a reference standard in various analytical and pharmaceutical applications .
Properties
CAS No. |
864371-49-3 |
|---|---|
Molecular Formula |
C₁₅H₃₁N₃O₆ ·xH₂SO₄ |
Molecular Weight |
349.42 |
Synonyms |
2-Deoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl]-N1-ethyl-D-streptamine Sulfate Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1146564.png)
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di](/img/structure/B1146565.png)




